molecular formula C19H20N4O2S B11026576 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide

2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide

Cat. No.: B11026576
M. Wt: 368.5 g/mol
InChI Key: IJAZEAUKCHPLNY-UHFFFAOYSA-N
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Description

2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, an imidazole ring, and various substituents

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

2-methyl-N-[3-(1-methylimidazole-2-carbonyl)phenyl]-4-propyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H20N4O2S/c1-4-6-15-17(26-12(2)21-15)19(25)22-14-8-5-7-13(11-14)16(24)18-20-9-10-23(18)3/h5,7-11H,4,6H2,1-3H3,(H,22,25)

InChI Key

IJAZEAUKCHPLNY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C(=O)C3=NC=CN3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide apart is its combination of both imidazole and thiazole rings, along with its specific substituents. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds .

Biological Activity

The compound 2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide is a synthetic organic molecule notable for its complex structure that includes a thiazole ring, an imidazole moiety, and various functional groups. This unique arrangement enhances its potential biological activities, particularly in medicinal chemistry.

Structural Features

The compound's structure can be summarized as follows:

  • Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Imidazole Moiety : A five-membered ring with two nitrogen atoms, contributing to the compound's biological interactions.
  • Functional Groups : Methyl and propyl groups that may influence solubility and bioactivity.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. The specific biological effects of This compound include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting cancer cell proliferation, particularly through mechanisms involving mitotic kinesins.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-methyl-5-phenylthiazole-4-carboxamideImidazole and thiazole ringsAntimicrobial
4-(propane-2-yl)-N-(6-chloro-pyridin-3-yloxy)-thiazoleThiazole core with different substitutionsAntifungal
5-isopropyl-N-{3-[1-methylimidazolium]phenyl}-thiazoleSimilar thiazole structure with imidazoliumAnticancer

The biological activity of this compound is likely mediated through its interaction with specific biological targets. Key areas of interest include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Potential interactions with cellular receptors could modulate various signaling pathways.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of thiazole-based compounds. For instance, a study reported the discovery of a thiazole derivative that exhibited micromolar inhibition of HSET (KIFC1), a protein crucial for mitotic spindle formation in cancer cells. This finding indicates a pathway through which similar compounds might exert anticancer effects by inducing multipolar spindle formation, leading to cell death.

Synthesis Methods

The synthesis of This compound can be achieved through various chemical reactions that allow for modifications to enhance its biological properties. These methods include:

  • Condensation Reactions : To form the thiazole ring.
  • Substitution Reactions : To introduce the imidazole and other functional groups.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : To optimize bioactivity and reduce potential side effects.

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